BE“GHE Foundational & Exploratory
Check Availability & Pricing

Comprehensive Spectroscopic Profile: 4-Chloro-
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Compound of Interest |

4-Chloro-5-morpholino-2-
Compound Name: , -
nitroaniline
CAS No.: 87200-60-0
Cat. No.: B2845445
. J

Executive Summary & Compound Identity

4-Chloro-5-morpholino-2-nitroaniline is a poly-functionalized aromatic system. Its
spectroscopic signature is defined by the "push-pull" electronic relationship between the
electron-withdrawing nitro group and the electron-donating amino and morpholine groups.

IUPAC Name: 4-Chloro-5-(morpholin-4-yl)-2-nitroaniline

Molecular Formula:

Molecular Weight: 257.67 g/mol

Key Structural Features:
o Nitro (

) at C2: Strong deshielding cone; directs meta-protons downfield.
o Amino (

) at C1: Strong shielding effect on ortho/para positions.

o Morpholine at C5: Moderate electron donor; distinct aliphatic signals in NMR.
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o Chlorine at C4: Inductive withdrawal, heavy atom effect.

Synthesis & Regiochemical Logic

To accurately interpret the spectra, one must understand the regiochemistry established during
synthesis. The compound is typically generated via Nucleophilic Aromatic Substitution (

) of 4,5-dichloro-2-nitroaniline with morpholine.

Reaction Mechanism & Regioselectivity

The nitro group at C2 activates the para-position (C5) for nucleophilic attack. The chlorine at
C4 is meta to the nitro group and para to the electron-donating amino group, rendering it
deactivated and stable against substitution.

Regiochemical Control

C4-Cl: Deactivated (Meta to NO2) -> Retained T

C5-Cl: Activated (Para to NO2) -> Displaced T

4,5-Dichloro-2-nitroaniline Attack at C5
ttack at
I
(SELSUER) Para to NO2)
-HCI
Meisenheimer Complex Aromatization 4-Chloro-5-morpholino-
(Transition State) 2-nitroaniline

Morpholine
(Nucleophile)

Click to download full resolution via product page

Figure 1: Regioselective

pathway ensuring the morpholine attaches at C5, leaving the C4-chlorine intact.
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Nuclear Magnetic Resonance (NMR) Analysis[1][2]

[3][4]1[5][6]
H NMR Spectroscopy (400 MHz, DMSO- )

The aromatic region is characterized by two distinct singlets due to the para-substitution pattern
of the protons (positions 3 and 6), preventing scalar coupling (

)
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linkage).

Protons adjacent
Morph-N 2.90 - 3.05 Triplet/Multiplet 4H to Nitrogen

(aniline linkage).

Critical Identification Check:
» Look for the large chemical shift difference (

ppm) between the two aromatic singlets. If the peaks are closer together (e.g., 7.0 and 7.5),
the regiochemistry may be incorrect (e.g., morpholine attack at C4).

C NMR Spectroscopy (100 MHz, DMSO-)

Predicted carbon shifts based on substituent additivity rules:

Carbonyl-like/C-N: ~145-148 ppm (C-NH2 and C-Morpholine).

C-Nitro: ~130-135 ppm (C2).

C-CI: ~115-120 ppm (C4).

Aromatic CH: ~128 ppm (C3, deshielded) and ~102 ppm (C6, shielded).

Morpholine: ~66 ppm (C-O) and ~50 ppm (C-N).

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the three distinct functional groups attached to the
benzene ring.
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Wavenumber (

Functional Group Mode Notes
)
Primary Amine ( Distinct doublet
3450 & 3330 Stretching (asymmetric/symmetri
) c stretch).
Strong bands.
Nitro ( _ Asymmetric (~1530)
1530 & 1340 Stretching )
) and Symmetric
(~1340).
Strong characteristic
Aryl Ether
) 1110-1120 C-O-C Stretch band for the
(Morpholine) L
morpholine ring.
Often obscured by
) ] fingerprint region, but
Aryl Chloride (Ar-ClI) 740 — 760 Stretching

distinct in pure

samples.

Mass Spectrometry (MS)

Mass spectrometry is the definitive tool for confirming the presence of the chlorine atom via its

isotopic signature.

ESI-MS /| LC-MS Data

 lonization Mode: Positive (

)

or Negative (

)

e Molecular lon (
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): 257.67 Da.
Isotope Pattern Analysis: Chlorine naturally exists as

(75.78%) and

(24.22%). This creates a specific "M" and "M+2" pattern with a 3:1 intensity ratio.

lon m/z Value Relative Intensity Interpretation

Protonated molecular

258.1 100% ion containing

Protonated molecular

260.1 ~33% ion containing

Fragmentation Pathways:

e Loss of

e Morpholine Ring Cleavage: Loss of
fragments is common in high-energy collisions.

Experimental Protocol: Purification & Sample Prep

To obtain the clean spectra described above, the compound must be free of the starting
material (4,5-dichloro-2-nitroaniline), which has a similar retention time but distinct NMR

signals.

Step-by-Step Purification[7]
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e Crude Isolation: Upon reaction completion, pour the mixture into ice-cold water. The product
typically precipitates as a bright orange/yellow solid.

« Filtration: Collect the solid via vacuum filtration.[1]
e Recrystallization (Critical):
o Solvent: Ethanol or Methanol/Water (9:1).

o Procedure: Dissolve crude solid in boiling ethanol. Add water dropwise until slight turbidity
appears. Cool slowly to 4°C.

o Target Purity: >98% by HPLC (254 nm).

Sample Preparation for NMR

e Solvent: DMSO-
is preferred over
due to the polarity of the nitroaniline core.

e Concentration: 5-10 mg in 0.6 mL solvent.
o Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2845445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

